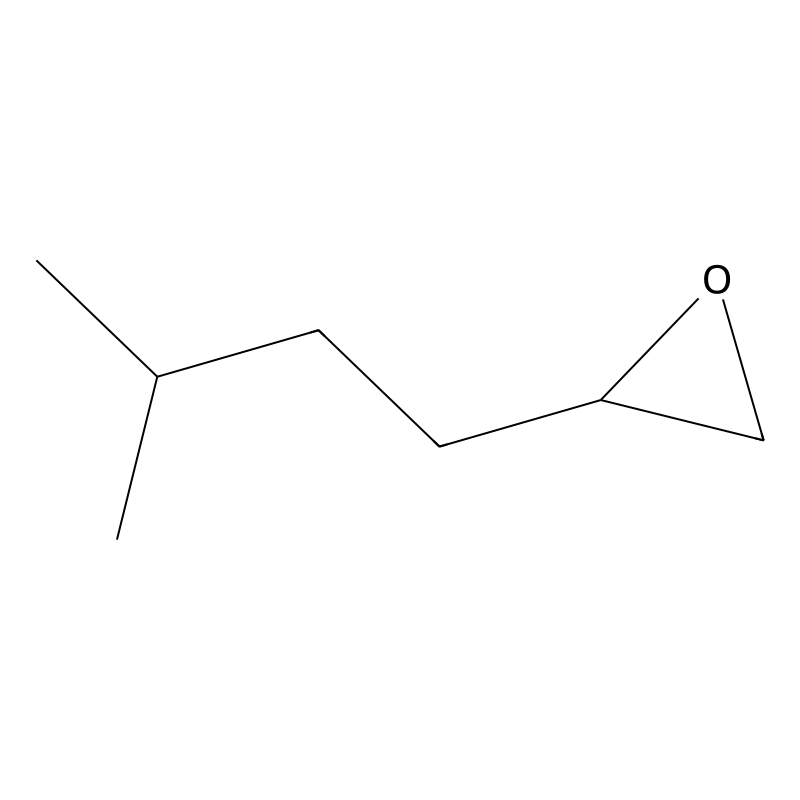2-(3-methylbutyl)oxirane

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Clathrate Hydrate Formation
Scientific Field: Physical Chemistry
Application Summary: Oxirane compounds with a four-carbon backbone, including “Oxirane, (3-methylbutyl)-”, are used in the study of clathrate hydrate formation.
Methods of Application: The structures and stabilities of CH4 hydrates containing each compound were analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements.
Results: The experimental results revealed that certain oxirane compounds act as sII/sH hydrate formers and thermodynamic promoters, whereas others have opposite roles.
Bioactive Steroids
Scientific Field: Biomedicine
Application Summary: Steroids and related isoprenoid lipids, including those containing an oxirane ring, have been found to exhibit a range of bioactive properties.
Thermophysical Property Data
Application Summary: Oxirane compounds are used in the study of thermophysical properties.
Methods of Application: The structures and properties of oxirane compounds are analyzed using high-resolution powder diffraction, solid-state 13C NMR, and phase equilibrium measurements.
Synthesis and Medicinal Chemistry
2-(3-methylbutyl)oxirane, also known as 3-methylbutyl epoxide, is a cyclic ether characterized by its three-membered oxirane ring. Its molecular formula is C7H14O, with a molecular weight of approximately 114.18 g/mol. The structure features a methylbutyl group attached to the second carbon of the oxirane ring, contributing to its unique physical and chemical properties. This compound is notable for its reactivity due to the strained oxirane ring, which makes it susceptible to various chemical transformations.
The reactivity of 2-(3-methylbutyl)oxirane primarily stems from its epoxide structure. Key reactions include:
- Ring Opening: The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions. This can occur under acidic or basic conditions, resulting in the formation of alcohols or other derivatives depending on the nucleophile used.
- Hydrolysis: In the presence of water and an acid or base, 2-(3-methylbutyl)oxirane can be hydrolyzed to yield corresponding diols.
- Polymerization: The compound can also participate in polymerization reactions, particularly in the presence of catalysts, forming polyethers or polyesters depending on the reaction conditions .
Several synthetic routes exist for the preparation of 2-(3-methylbutyl)oxirane:
- Epoxidation of Alkenes: One common method involves the epoxidation of 3-methyl-1-hexene using peracids such as m-chloroperbenzoic acid or hydrogen peroxide in the presence of an acid catalyst .
- Cyclization Reactions: Another approach includes cyclization reactions involving halohydrins or alcohols in the presence of acid catalysts, which facilitate the formation of the oxirane ring.
2-(3-methylbutyl)oxirane finds applications in various fields:
- Chemical Intermediates: It serves as an intermediate in organic synthesis for producing more complex molecules.
- Coatings and Adhesives: Due to its reactive nature, it is utilized in formulating coatings and adhesives that require cross-linking capabilities.
- Polymer Production: The compound is also used in producing polyether-based polymers, which are valued for their flexibility and durability .
Interaction studies involving 2-(3-methylbutyl)oxirane focus on its reactivity with nucleophiles and electrophiles. These studies help understand how this compound may react within biological systems or during industrial processes. The strain in the oxirane ring makes it a target for nucleophilic attack, leading to various products depending on the conditions and reactants involved.
Several compounds share structural similarities with 2-(3-methylbutyl)oxirane. Here are some notable examples:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 1-Methylcyclopropene | C4H6 | A cyclic compound with unique reactivity patterns |
| Ethylene oxide | C2H4O | A widely used epoxide with significant industrial applications |
| Propylene oxide | C3H6O | Commonly used as a precursor for polyether production |
| Butylene oxide | C4H8O | Similar reactivity but larger alkyl group |
Uniqueness: The primary distinction of 2-(3-methylbutyl)oxirane lies in its specific alkyl substitution pattern, which influences its reactivity and potential applications compared to other epoxides. This substitution can affect steric hindrance and electronic properties, making it suitable for particular synthetic pathways not accessible by simpler epoxides.








